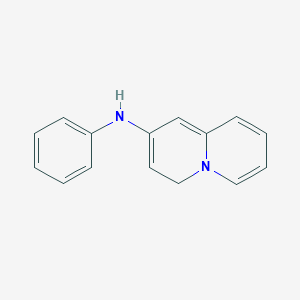
N-phenyl-4H-quinolizin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-4H-quinolizin-2-amine is an organic compound with the molecular formula C15H14N2 It is known for its unique structure, which combines a phenyl group with a quinolizine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4H-quinolizin-2-amine typically involves the reaction of quinolizine derivatives with aniline or its derivatives. One common method includes the nucleophilic substitution reaction where the quinolizine derivative acts as the electrophile, and the aniline derivative serves as the nucleophile. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require a catalyst like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
N-phenyl-4H-quinolizin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine-N-oxide derivatives.
Reduction: Reduction reactions can convert the quinolizine moiety to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the phenyl and quinolizine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine-N-oxide, while reduction can produce dihydroquinolizine derivatives. Substitution reactions can introduce various functional groups onto the phenyl or quinolizine rings, leading to a wide range of derivatives.
科学的研究の応用
N-phenyl-4H-quinolizin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of N-phenyl-4H-quinolizin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
N-phenyl-4H-quinolizin-2-amine can be compared with other similar compounds, such as:
N-phenylquinolinium salts: These compounds share a similar quinolizine structure but differ in their ionic nature.
Quinolizidine alkaloids: Naturally occurring compounds with a quinolizine core, known for their biological activities.
Phenylquinolines: Compounds that combine a phenyl group with a quinoline moiety, similar to quinolizine.
The uniqueness of this compound lies in its specific combination of a phenyl group with a quinolizine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C15H14N2 |
|---|---|
分子量 |
222.28g/mol |
IUPAC名 |
N-phenyl-4H-quinolizin-2-amine |
InChI |
InChI=1S/C15H14N2/c1-2-6-13(7-3-1)16-14-9-11-17-10-5-4-8-15(17)12-14/h1-10,12,16H,11H2 |
InChIキー |
LUTCWYJXNQCJNT-UHFFFAOYSA-N |
SMILES |
C1C=C(C=C2N1C=CC=C2)NC3=CC=CC=C3 |
正規SMILES |
C1C=C(C=C2N1C=CC=C2)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


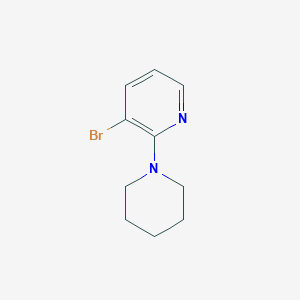






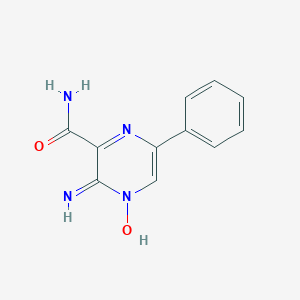

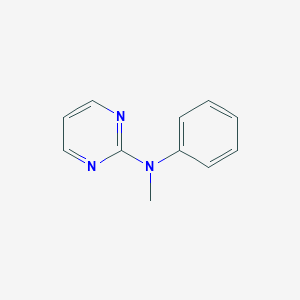

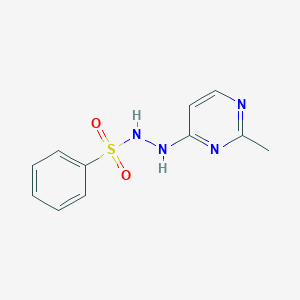
![[4-Phenyl-6-(sulfanylmethyl)-1,3,5-triazin-2-yl]methyl hydrosulfide](/img/structure/B372572.png)

